molecular formula C13H12FN5O B2499629 N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-18-6

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2499629
CAS No.: 2097918-18-6
M. Wt: 273.271
InChI Key: YTZLWUIVMJKQHU-UHFFFAOYSA-N
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Description

N-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core linked to an azetidin-3-yl group, which is further substituted with a 5-fluoropyridine-3-carbonyl moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers conformational rigidity, while the fluoropyridine and pyrimidine groups contribute to electronic and steric properties critical for molecular interactions. This compound’s design likely targets kinase or receptor binding sites, leveraging fluorine’s electronegativity for enhanced binding affinity or metabolic stability .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O/c14-10-3-9(4-16-5-10)13(20)19-6-11(7-19)18-12-1-2-15-8-17-12/h1-5,8,11H,6-7H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLWUIVMJKQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine component is often introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyridine ring.

    Coupling Reactions: The final step involves coupling the azetidine and fluoropyridine intermediates with a pyrimidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions would result in various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Properties

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine has been investigated for its anticancer potential. A study indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell survival .

Antimicrobial Activity

Research has also suggested that this compound may possess antimicrobial properties. Compounds with similar structural motifs have demonstrated efficacy against bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized various pyrimidine derivatives and evaluated their anticancer activity. Among these, this compound exhibited promising results against human cancer cell lines, showing IC50 values comparable to established chemotherapeutics . The study highlighted the importance of the azetidine moiety in enhancing the compound's potency.

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on several pyrimidine derivatives, including this compound. Results showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent . The study provided insights into structure-activity relationships that could guide future drug development efforts.

Mechanism of Action

The mechanism by which N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine exerts its effects is likely related to its ability to interact with specific molecular targets. The fluoropyridine moiety can enhance binding affinity to certain enzymes or receptors, while the azetidine and pyrimidine rings may contribute to the overall stability and reactivity of the compound. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogues differ in substituent placement, heterocyclic cores, and linker groups. Key comparisons include:

  • N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine (): This positional isomer substitutes fluorine at pyridine’s 3-position instead of 5-position.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Replaces the azetidine-pyrimidine framework with a pyrazole ring and cyclopropylamine. The cyclopropyl group may enhance lipophilicity (logP) but limit hydrogen-bonding capacity .
  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (): Features a benzene ring with methyl and amino substituents instead of azetidine. The aromatic amine may improve π-π stacking but reduce solubility due to increased hydrophobicity .

Physicochemical and Analytical Data

Compound Name Key Substituents Yield (%) Melting Point (°C) Purity (%) Reference
N-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine 5-Fluoropyridine, azetidine - - - -
N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine 3-Fluoropyridine - - -
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole, cyclopropyl 17.9 104–107 -
Thiazole derivative () Thiazole, morpholinosulfonyl 38 98–99 99
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Benzene, methyl, amino - - -
  • Purity : The thiazole derivative () achieved 99% purity via RP-HPLC, setting a benchmark for analytical standards .
  • Melting Points : ’s compound melts at 104–107°C, suggesting moderate crystallinity, while the thiazole analogue (98–99°C) indicates similar stability .
  • Similarity Scores ():
    • 0.82 : Methylbenzoic acid analogue—replacing fluorine with methyl reduces electronegativity but increases hydrophobicity.
    • 0.75 : Nitrophenylpyrimidinamine—introducing nitro groups may enhance reactivity but decrease metabolic stability .

Biological Activity

N-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique combination of an azetidine ring, a pyrimidine ring, and a fluorinated pyridine moiety. This structural complexity contributes to its biological properties.

Structure

ComponentDescription
AzetidineA four-membered saturated heterocyclic ring
PyrimidineA six-membered ring containing two nitrogen atoms
FluoropyridineA pyridine ring with a fluorine substituent at the 5-position

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : The compound has shown promise as an inhibitor of various cancer-related pathways. Its structural analogs have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumorigenesis .
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against a range of pathogens, including bacteria and fungi .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit kinases involved in cell signaling pathways that promote cancer cell proliferation.
  • Molecular Interactions : The presence of the fluorinated pyridine may enhance binding affinity to target proteins through increased hydrophobic interactions or hydrogen bonding.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine or pyrimidine rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Fluorination : The introduction of fluorine at the 5-position of the pyridine enhances lipophilicity and possibly increases bioavailability .
  • Azetidine Modifications : Altering substituents on the azetidine ring has been shown to affect binding affinity and selectivity towards specific targets .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Inhibition Studies : A study demonstrated that pyrazole derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .
  • Inflammation Models : In animal models of inflammation, related compounds significantly reduced edema and inflammatory markers compared to control groups .

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